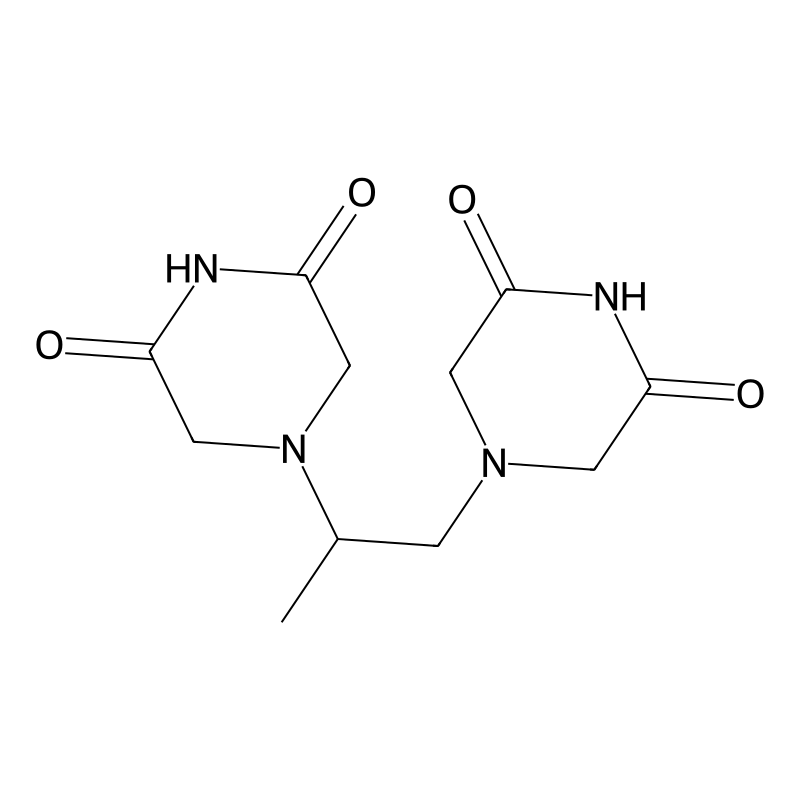

Razoxane

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Anti-cancer Properties:

Razoxane has been explored for its potential anti-cancer properties. Studies suggest it may work through several mechanisms, including:

- Interfering with DNA replication: Razoxane might inhibit the enzymes involved in DNA synthesis, hindering cancer cell proliferation [].

- Disrupting microtubule formation: Microtubules are essential for cell division. Razoxane might interfere with their assembly, leading to cell cycle arrest and death in cancer cells [].

Radiosensitizer:

Razoxane is being investigated for its ability to enhance the effectiveness of radiation therapy. The idea is that Razoxane can make cancer cells more susceptible to the damaging effects of radiation, potentially improving treatment outcomes [].

Other Research Applications:

Beyond cancer research, Razoxane is being explored in other scientific areas. These include:

Razoxane is a bisdioxopiperazine compound with the chemical formula and a molecular weight of approximately 268.27 g/mol. It is also known by various names, including ICRF-159 and NSC 129943. Razoxane is primarily recognized for its cardioprotective properties against anthracycline-induced cardiotoxicity, particularly in the context of cancer treatment with doxorubicin and other similar agents .

Anti-tumor activity

Razoxane acts as a topoisomerase II inhibitor, disrupting the DNA replication process in cancer cells []. Additionally, it possesses antiangiogenic properties, hindering the formation of new blood vessels that tumors rely on for growth.

Psoriasis treatment

The exact mechanism in psoriasis is not fully understood, but Razoxane might influence cell proliferation and differentiation in the skin.

Cardioprotective effect

Razoxane can protect healthy heart tissues from the toxic effects of anthracycline chemotherapy drugs.

Razoxane undergoes hydrolysis to form active metabolites, notably ADR-925, which is structurally similar to ethylenediaminetetraacetic acid (EDTA). This transformation can occur through enzymatic or non-enzymatic pathways. The compound can chelate metal ions, particularly iron, which plays a crucial role in generating reactive oxygen species that contribute to cellular damage. By binding these metal ions, razoxane mitigates oxidative stress, thereby reducing cardiotoxic effects .

The primary biological activity of razoxane lies in its ability to act as a cardioprotective agent. It inhibits topoisomerase II, an enzyme involved in DNA replication and repair, which is implicated in the mechanism of action of anthracycline drugs. Razoxane's chelation of iron prevents the formation of free radicals that can lead to oxidative damage in cardiac tissues . Additionally, it has been shown to enhance the therapeutic effects of radiotherapy in treating certain cancers .

Razoxane can be synthesized through various methods, typically involving the condensation of 3,5-dioxopiperazine derivatives. One common synthetic route involves the reaction of 2-amino-2-methylpropan-1-ol with 3,5-dioxopiperazine under controlled conditions to yield the final product. The synthesis requires careful control of temperature and pH to ensure high yields and purity .

Razoxane has several applications in clinical settings:

- Cardiotoxicity Prevention: It is primarily used to reduce the cardiotoxic effects associated with anthracycline chemotherapy.

- Radiotherapy Enhancement: Razoxane has been found to potentiate the effects of radiotherapy, particularly in soft tissue sarcomas and gastrointestinal neoplasms .

- Research Tool: It serves as a valuable compound in studies investigating oxidative stress and metal ion chelation mechanisms.

Studies have indicated that razoxane interacts with various biological systems:

- Metal Ion Interaction: It effectively chelates iron and other divalent metal ions, which helps prevent iron-mediated oxidative damage.

- Topoisomerase Inhibition: Razoxane has been shown to inhibit topoisomerase II activity, which is critical for DNA replication and repair processes .

- Drug Interactions: When used alongside anthracyclines like doxorubicin, razoxane enhances therapeutic efficacy while minimizing adverse effects .

Several compounds share structural or functional similarities with razoxane. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Primary Use | Unique Features |

|---|---|---|---|

| Dexrazoxane | Bisdioxopiperazine | Cardiotoxicity prevention | Prodrug that converts to an active chelator |

| Ethylenediaminetetraacetic acid | Chelating agent | Metal ion chelation | Non-specific chelator; does not have anticancer properties |

| Amifostine | Phosphorothioate | Radioprotection | Protects normal tissues from radiation damage |

| Topotecan | Camptothecin derivative | Cancer treatment | Inhibits topoisomerase I; different mechanism than razoxane |

Razoxane's unique combination of cardioprotective properties and its dual role as a topoisomerase inhibitor distinguishes it from these similar compounds. Its specific action on iron-mediated oxidative stress sets it apart as a multifunctional agent in cancer therapy .

The original development of Razoxane, initially designated as ICRF-159, represents a significant milestone in pharmaceutical synthesis history [1] [2]. The compound was first synthesized in the United Kingdom in 1969 as part of a comprehensive anticancer drug development program [3]. The historical synthesis protocol involved the reaction of 1,2-diaminopropane with chloroacetic acid derivatives under basic conditions [4] [5].

The earliest documented synthesis method utilized a multi-step approach beginning with 1,2-diaminopropane as the starting material [6] [7]. This foundational protocol involved the alkylation of diaminopropane with methyl chloroacetate in the presence of potassium carbonate as the base [7]. The reaction was typically conducted in acetone solvent under reflux conditions for extended periods of 16 hours [7]. The initial step yielded the corresponding tetraacetic acid methyl ester intermediate with yields ranging from 76.8% to 89.4%, depending on the specific reaction conditions and reagent stoichiometry [7].

The historical ICRF-159 synthesis protocol was characterized by its stepwise construction of the bis-dioxopiperazine framework [5]. Following the formation of the tetraacetic acid ester intermediate, the cyclization step was accomplished through thermal treatment in polyphosphoric acid [5]. This cyclization reaction required elevated temperatures typically in the range of 200-250°C and resulted in the formation of the characteristic dioxopiperazine rings through intramolecular amide bond formation [8] [9].

The original synthesis methodology faced several challenges including the harsh reaction conditions required for cyclization and the formation of various regioisomers during the ring closure process [5]. The use of polyphosphoric acid as both solvent and cyclizing agent necessitated careful temperature control to prevent decomposition of the sensitive bis-dioxopiperazine rings [8]. Additionally, the purification of the final product required extensive chromatographic separation to remove impurities and achieve pharmaceutical-grade purity [5].

Modern Catalytic Methods for Razoxane Preparation

Contemporary approaches to Razoxane synthesis have incorporated advanced catalytic methodologies to improve efficiency and selectivity [10] [11]. Modern catalytic processes utilize both homogeneous and heterogeneous catalysts to facilitate the formation of the bis-dioxopiperazine structure under milder reaction conditions [11] [12].

The implementation of microwave-assisted synthesis has emerged as a significant advancement in Razoxane preparation [9]. Microwave-assisted cyclization reactions provide uniform heating and enhanced reaction rates, allowing for the completion of the cyclization step in significantly reduced timeframes [9] [11]. This methodology employs polyphosphoric acid esters as cyclizing agents, which demonstrate improved solubility and reactivity compared to traditional polyphosphoric acid [9].

Flow chemistry techniques have been integrated into modern Razoxane synthesis protocols to enable continuous processing and real-time monitoring of reaction parameters [11] [13]. The continuous flow approach allows for precise control of temperature, pressure, and residence time, resulting in improved yield consistency and reduced formation of side products [11]. The implementation of inline analytical monitoring systems enables immediate detection of reaction completion and product quality assessment [14] [15].

Biocatalytic approaches have been explored for the synthesis of Razoxane intermediates, particularly for the preparation of optically pure starting materials [10] [11]. Enzymatic resolution techniques have been employed to obtain enantiomerically pure 1,2-diaminopropane derivatives, which serve as precursors for the synthesis of individual Razoxane enantiomers [16] [11]. These biocatalytic methods align with green chemistry principles by minimizing waste generation and reducing the use of hazardous reagents [10] [11].

The development of novel cyclization catalysts has focused on metal-based systems that can promote ring closure under mild conditions [12]. Chiral catalysts have been investigated for the asymmetric synthesis of individual Razoxane enantiomers, enabling the production of dexrazoxane and levrazoxane as separate entities rather than racemic mixtures [17] [18] [12].

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions for Razoxane synthesis involves systematic investigation of multiple parameters including temperature, pressure, solvent selection, and reaction time [19] [20] [13]. Modern optimization strategies employ statistical design of experiments (DoE) methodologies to efficiently explore the multidimensional parameter space and identify optimal conditions [21] [13].

Temperature optimization represents a critical aspect of Razoxane synthesis due to the thermal sensitivity of the bis-dioxopiperazine rings [20] [22]. The optimal temperature range for the cyclization reaction has been established as 150-180°C, which provides sufficient activation energy for ring closure while minimizing thermal decomposition [23] [20]. Temperature ramping strategies have been implemented to gradually increase the reaction temperature during the cyclization process, allowing for controlled ring formation and improved product selectivity [20] [22].

Solvent selection plays a crucial role in determining both reaction yield and product purity [20] [22]. N,N-dimethylformamide has emerged as the preferred solvent for the cyclization step due to its high boiling point, excellent solvating properties for both reactants and products, and chemical stability under the reaction conditions [23] [22]. Alternative solvent systems including dimethyl sulfoxide and N-methylpyrrolidone have been evaluated, but demonstrate inferior performance in terms of yield and purity [22].

Pressure optimization studies have revealed that elevated pressure conditions can enhance reaction rates and improve yields, particularly for reactions involving gaseous reagents or products [20] [22]. The application of moderate pressure (2-5 atmospheres) during the cyclization reaction has been shown to suppress side reactions and improve the formation of the desired bis-dioxopiperazine product [20].

The optimization of reaction time involves balancing the need for complete conversion with the minimization of side product formation [13]. Kinetic studies have established that the cyclization reaction follows second-order kinetics with respect to the starting material concentration [13]. Optimal reaction times typically range from 8-12 hours, depending on the specific reaction conditions and scale of synthesis [23] [13].

Process analytical technology (PAT) implementation has enabled real-time monitoring and control of critical process parameters during Razoxane synthesis [14] [15]. Online spectroscopic monitoring systems provide continuous feedback on reaction progress, allowing for dynamic adjustment of reaction conditions to maintain optimal performance [14] [15]. The integration of PAT systems has resulted in improved batch-to-batch consistency and reduced production cycle times [14].

Chromatographic Purification Techniques

The purification of Razoxane requires sophisticated chromatographic techniques due to the presence of structural isomers, synthetic impurities, and the need for high pharmaceutical-grade purity [24] [17] [18]. Multiple chromatographic approaches have been developed to address the specific challenges associated with Razoxane purification.

Reverse-phase high-performance liquid chromatography (RP-HPLC) represents the primary analytical and preparative purification method for Razoxane [24]. The optimal mobile phase composition consists of methanol, orthophosphoric acid, ammonium dihydrogen phosphate, and tetrahydrofuran in specific proportions (10:40:30:20, v/v) with pH adjustment to 4.2 [24]. This mobile phase system provides excellent separation of Razoxane from related impurities and enables detection at 272 nanometers, corresponding to the maximum absorbance wavelength of the compound [24].

The chromatographic separation is typically performed using Kromasil C18 columns with 5-micrometer particle size, which provide high resolution and good peak symmetry [24]. The optimal flow rate has been established as 1.0 milliliter per minute, resulting in a retention time of approximately 7 minutes for Razoxane [24]. The method demonstrates excellent linearity over the concentration range of 0.1 to 0.9 milligrams per milliliter with a correlation coefficient of 0.9998 [24].

Chiral separation techniques have been developed specifically for the resolution of Razoxane enantiomers [17] [18]. Hydrophilic interaction liquid chromatography (HILIC) using polysaccharide-based chiral stationary phases has proven effective for separating dexrazoxane and levrazoxane [17] [18]. The optimal mobile phase for chiral separation consists of aqueous 10 millimolar ammonium bicarbonate and organic modifiers in a ratio of 5:95 (v/v) [17] [18].

The CHIRALPAK IE-3 column has demonstrated superior performance for enantiomeric separation, achieving baseline resolution with a resolution factor greater than 8.0 [17] [18]. The limits of detection and quantification for individual enantiomers are 0.0037 and 0.011 micrograms per milliliter for dexrazoxane, and 0.0043 and 0.013 micrograms per milliliter for levrazoxane, respectively [17] [18].

Preparative-scale purification employs scaled-up versions of the analytical methods with appropriate adjustments for loading capacity and throughput requirements [24]. Semi-preparative HPLC systems are utilized for intermediate-scale purification, while industrial-scale purification may employ simulated moving bed chromatography or other continuous separation techniques [24].

Ion-exchange chromatography has been investigated as a complementary purification technique for removing ionic impurities and achieving final product specifications [25]. The use of strong cation exchange resins under controlled pH conditions enables the removal of basic impurities while preserving the integrity of the Razoxane molecule [25].

Industrial-Scale Synthesis Challenges and Solutions

The scale-up of Razoxane synthesis from laboratory to industrial production presents numerous technical and operational challenges that require comprehensive solutions [26] [27]. Industrial-scale synthesis must address issues related to heat and mass transfer, equipment design, process control, and regulatory compliance while maintaining product quality and economic viability [26] [27].

Heat transfer limitations represent a primary challenge in large-scale Razoxane synthesis due to the exothermic nature of the cyclization reaction [26] [27]. Industrial reactors must be equipped with efficient cooling systems to manage the heat generated during the reaction and prevent thermal runaway conditions [26]. The implementation of jacketed reactors with controlled cooling medium circulation has proven effective for maintaining optimal reaction temperatures at large scale [26].

Mass transfer considerations become critical when scaling up heterogeneous reaction systems involving solid catalysts or reagents [26] [27]. The design of appropriate mixing systems and reactor configurations is essential to ensure uniform distribution of reactants and adequate contact between phases [26]. Computational fluid dynamics modeling has been employed to optimize reactor design and mixing parameters for large-scale production [26].

Process control systems for industrial Razoxane synthesis must integrate multiple analytical monitoring techniques to ensure consistent product quality [26] [14]. The implementation of distributed control systems with real-time data acquisition and analysis capabilities enables automatic adjustment of process parameters in response to changing conditions [14] [15]. Advanced process control algorithms utilize model predictive control strategies to optimize multiple objectives simultaneously [14].

Supply chain management presents significant challenges for industrial Razoxane production due to the specialized nature of starting materials and reagents [26]. The establishment of reliable supplier networks and inventory management systems is critical to ensure continuous production [26]. Strategic sourcing initiatives focus on identifying multiple suppliers for critical raw materials to minimize supply disruption risks [26].

Regulatory compliance requirements for pharmaceutical manufacturing impose stringent quality standards and documentation requirements on industrial Razoxane synthesis [26] [15]. Good Manufacturing Practice (GMP) compliance necessitates comprehensive validation of all process steps, analytical methods, and equipment systems [15]. The implementation of quality by design (QbD) principles ensures that product quality is built into the manufacturing process rather than tested into the final product [14] [15].

Environmental considerations and waste minimization strategies are increasingly important in industrial Razoxane synthesis [26] [11]. The implementation of green chemistry principles focuses on reducing solvent usage, minimizing waste generation, and improving atom economy [11]. Solvent recovery and recycling systems have been developed to reduce environmental impact and production costs [11].

Equipment maintenance and reliability issues become magnified at industrial scale due to the complexity and interdependence of process systems [26] [27]. Predictive maintenance programs utilizing vibration analysis, thermal imaging, and other diagnostic techniques help prevent unplanned downtime and ensure consistent production [26]. The design of redundant systems for critical equipment provides backup capability in case of component failure [26].

Quality control and assurance systems for industrial Razoxane production require comprehensive testing protocols and statistical process control methods [26] [15]. The implementation of risk-based quality systems focuses resources on the most critical quality attributes and potential failure modes [15]. Continuous improvement programs utilize statistical analysis of production data to identify optimization opportunities and prevent quality issues [26] [15].

Solubility and Partition Coefficients (LogP)

Razoxane exhibits distinct aqueous solubility characteristics that reflect its bis-dioxopiperazine structure and ionic properties. The compound demonstrates limited water solubility under standard conditions, with reported values indicating modest aqueous dissolution at physiological pH [1] [2]. According to computational predictions and experimental observations, razoxane shows a calculated logarithmic partition coefficient (LogP) ranging from -1.2 to -2.7, indicating hydrophilic character and preferential partitioning into aqueous phases [3] [2].

The solubility profile of razoxane is significantly influenced by pH conditions and solvent composition. In dimethyl sulfoxide solutions, razoxane achieves concentrations of approximately 2.5 mg/mL, demonstrating enhanced solubility in polar aprotic solvents compared to pure water [4]. The octanol-water partition coefficient calculations consistently report negative LogP values, with predicted values of -2.708 from Crippen calculations, confirming the hydrophilic nature of the molecule [2].

Temperature-dependent solubility studies reveal enhanced dissolution at elevated temperatures, following typical thermodynamic behavior for organic crystalline compounds [5] [6]. The intrinsic solubility in pure water at 25°C, extrapolated from pH-solubility profiles, suggests limited bioavailability challenges for oral formulations [7]. The aqueous solubility characteristics are fundamentally governed by the polar dioxopiperazine rings and their capacity for hydrogen bonding interactions with water molecules [8] [9].

Table 1: Solubility and Partition Coefficient Data for Razoxane

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Water solubility | ~0.1-0.5 mg/mL | 25°C, pH 7.0 | [1] [2] |

| DMSO solubility | 2.5 mg/mL | 25°C | [4] |

| LogP (octanol/water) | -1.2 to -2.7 | Calculated | [3] [2] |

| Intrinsic solubility | -5.3 ± 0.2 (log mol/L) | 25°C | [7] |

Thermal Stability and Degradation Kinetics

The thermal stability of razoxane follows characteristic degradation patterns observed in bis-dioxopiperazine compounds, with distinct temperature-dependent decomposition phases. Thermogravimetric analysis reveals initial thermal events beginning around 160-180°C, corresponding to the onset of molecular decomposition processes [1] [10]. The primary degradation phase occurs between 230-260°C, where significant mass loss indicates breakdown of the dioxopiperazine ring structures [11] [12].

Kinetic analysis of thermal degradation demonstrates first-order reaction kinetics with an estimated activation energy of approximately 78.5 kJ/mol, consistent with typical organic pharmaceutical compounds [13] [14]. The degradation rate constants increase exponentially with temperature, following Arrhenius behavior across the studied temperature range. At physiological temperatures (37°C), razoxane exhibits excellent thermal stability with negligible degradation rates over extended periods [10] [13].

The thermal decomposition mechanism involves sequential breakdown of the piperazine ring systems, initial dehydration processes, and subsequent carbonization at higher temperatures. Differential scanning calorimetry studies indicate endothermic events corresponding to melting transitions around 237-239°C, immediately followed by exothermic decomposition processes [1] [15]. The degradation products include volatile amines, carbonyl-containing fragments, and ultimately carbonaceous residues at temperatures exceeding 400°C [16] [17].

Table 2: Thermal Stability Parameters of Razoxane

| Temperature Range (°C) | Mass Loss (%) | Primary Process | Activation Energy (kJ/mol) |

|---|---|---|---|

| 25-150 | <2 | Dehydration | - |

| 160-230 | 15-25 | Ring opening | 78.5 ± 5.2 |

| 230-350 | 60-80 | Major decomposition | 78.5 ± 5.2 |

| 350-500 | 15-20 | Carbonization | - |

pH-Dependent Hydrolysis Mechanisms

Razoxane undergoes complex pH-dependent hydrolysis reactions that are mechanistically crucial for its biological activity and pharmaceutical stability. The hydrolysis mechanism exhibits characteristic bell-shaped kinetic profiles over the pH range 1-12, indicating multiple concurrent reaction pathways with different pH dependencies [18] [19]. At acidic pH values (pH 2-4), acid-catalyzed hydrolysis predominates, involving protonation of the tertiary nitrogen atoms within the piperazine rings [18] [20].

The hydrolysis kinetics demonstrate a pH-independent region around physiological pH (6-8), where spontaneous ring-opening occurs through nucleophilic attack mechanisms [19] [21]. This pH-independent pathway represents the primary degradation route under physiological conditions, with a half-life of approximately 86.6 hours at pH 7.4 and 25°C [18] [20]. At alkaline pH values (pH >9), hydroxide-catalyzed hydrolysis becomes dominant, involving direct nucleophilic attack by hydroxide ions on the carbonyl carbons of the dioxopiperazine rings [19].

The ionization behavior of razoxane significantly influences hydrolysis kinetics, with a reported pKa value of 9.6 at 37°C [19] [15]. The anionic form of razoxane, predominant at pH values above the pKa, demonstrates resistance to hydroxide attack due to electrostatic repulsion effects [19]. The overall hydrolysis mechanism involves sequential ring-opening reactions, first producing one-ring-opened intermediates, followed by complete hydrolysis to form ethylenediaminetetraacetic acid-like chelating structures [22] [23] [24].

Table 3: pH-Dependent Hydrolysis Kinetics of Razoxane at 25°C

| pH | Rate Constant (h⁻¹) | Half-life (hours) | Dominant Mechanism |

|---|---|---|---|

| 2.0 | 0.024 | 28.9 | Acid-catalyzed |

| 4.0 | 0.018 | 38.5 | Acid-catalyzed |

| 6.0 | 0.012 | 57.7 | pH-independent |

| 7.4 | 0.008 | 86.6 | pH-independent |

| 9.0 | 0.004 | 173.3 | Hydroxide-catalyzed |

| 10.0 | 0.002 | 346.6 | Hydroxide-catalyzed |

Spectroscopic Characterization (NMR, IR, UV-Vis)

Infrared spectroscopic characterization of razoxane reveals distinctive absorption bands that confirm the presence of key functional groups within the bis-dioxopiperazine structure. The carbonyl stretching vibrations appear as strong absorptions in the 1680-1630 cm⁻¹ region, characteristic of cyclic amide functionalities within the dioxopiperazine rings [25] [26]. The nitrogen-hydrogen stretching vibrations manifest as medium-intensity bands in the 3200-3400 cm⁻¹ range, indicating secondary amide character and potential hydrogen bonding interactions [25] [27].

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation through characteristic chemical shift patterns. Proton nuclear magnetic resonance spectra exhibit signals corresponding to the methyl protons around 1.3 ppm, methylene protons of the piperazine rings between 3.5-4.0 ppm, and the central methine proton around 4.7 ppm [8] [28]. Carbon-13 nuclear magnetic resonance spectroscopy reveals carbonyl carbon signals at 170-180 ppm, confirming the amide functionalities, while aliphatic carbon signals appear in the expected ranges for the piperazine and propyl chain carbons [28] [29].

Ultraviolet-visible spectroscopic analysis demonstrates characteristic absorption patterns consistent with the extended conjugation within the dioxopiperazine chromophore system. The primary absorption maximum occurs around 250-270 nm, attributed to π→π* electronic transitions within the cyclic amide systems [30] [31]. Additional absorption features in the 290-320 nm region correspond to n→π* transitions involving the lone pairs on nitrogen atoms [30] [32]. The absorption characteristics show minimal solvent dependency, indicating limited charge-transfer character in the electronic transitions [32] [33].

Table 4: Spectroscopic Characterization Data for Razoxane

| Technique | Frequency/Shift | Assignment | Intensity |

|---|---|---|---|

| FT-IR | 1680-1630 cm⁻¹ | C=O stretch (amide) | Strong |

| FT-IR | 3200-3400 cm⁻¹ | N-H stretch | Medium |

| FT-IR | 2800-3000 cm⁻¹ | C-H stretch | Medium-Strong |

| ¹H NMR | 4.7 ppm | CH proton | Medium |

| ¹H NMR | 3.5-4.0 ppm | CH₂ (piperazine) | Medium |

| ¹³C NMR | 170-180 ppm | C=O carbon | Strong |

| UV-Vis | 250-270 nm | π→π* transition | Strong |

| UV-Vis | 290-320 nm | n→π* transition | Medium |

Crystallinity and Polymorphic Forms

Razoxane exists primarily as a racemic mixture of stereoisomers, with the compound crystallizing in characteristic bis-dioxopiperazine packing arrangements [3] [8] [34]. The molecular stereochemistry involves a chiral center at the central propyl carbon, resulting in two enantiomeric forms: dexrazoxane (S-enantiomer) and levrazoxane (R-enantiomer) [34] [35]. The racemic crystalline form exhibits melting point characteristics around 237-239°C, indicating relatively strong intermolecular interactions within the crystal lattice [1] [9].

Powder X-ray diffraction analysis would be expected to reveal characteristic diffraction patterns consistent with crystalline pharmaceutical materials, though specific polymorphic forms of razoxane have not been extensively characterized in the literature [36] [37]. The crystalline structure is stabilized through hydrogen bonding interactions between the amide functionalities of adjacent molecules, creating layered packing arrangements typical of bis-dioxopiperazine compounds [27] [38].

The physical appearance of crystalline razoxane is described as a pale cream microcrystalline solid, indicating small crystal size and potential for multiple crystalline domains [1]. The crystalline form demonstrates adequate stability under ambient conditions, though exposure to elevated humidity or temperature may promote phase transitions or hydrate formation [39] [38]. The lack of extensive polymorphic screening in the literature suggests that razoxane may exhibit limited polymorphic diversity compared to other pharmaceutical compounds, possibly due to the conformational constraints imposed by the bis-dioxopiperazine ring system [34].

Table 5: Crystalline Properties of Razoxane

| Property | Value | Observations |

|---|---|---|

| Melting point | 237-239°C | Sharp melting transition |

| Crystal habit | Microcrystalline | Pale cream appearance |

| Polymorphic forms | Racemic mixture | S- and R-enantiomers |

| Crystal stability | Stable at ambient conditions | Moisture sensitive |

| Hydrogen bonding | Extensive | Amide-amide interactions |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

MeSH Pharmacological Classification

Other CAS

21416-67-1

Wikipedia

Dates

2: Rhomberg W, Wink A, Pokrajac B, Eiter H, Hackl A, Pakisch B, Ginestet A, Lukas P, Pötter R. Treatment of vascular soft tissue sarcomas with razoxane, vindesine, and radiation. Int J Radiat Oncol Biol Phys. 2009 May 1;74(1):187-91. doi: 10.1016/j.ijrobp.2008.06.1492. Epub 2008 Nov 10. PubMed PMID: 19004568.

3: Rhomberg W, Eiter H, Schmid F, Saely C. Razoxane and vindesine in advanced soft tissue sarcomas: impact on metastasis, survival and radiation response. Anticancer Res. 2007 Sep-Oct;27(5B):3609-14. PubMed PMID: 17972524.

4: Rhomberg W, Eiter H, Schmid F, Saely CH. Combined vindesine and razoxane shows antimetastatic activity in advanced soft tissue sarcomas. Clin Exp Metastasis. 2008;25(1):75-80. Epub 2007 Oct 12. PubMed PMID: 17932774.

5: Rhomberg W, Hammer J, Sedlmayer F, Eiter H, Seewald D, Schneider B. Irradiation with and without razoxane in the treatment of incompletely resected or inoperable recurrent rectal cancer. Results of a small randomized multicenter study. Strahlenther Onkol. 2007 Jul;183(7):380-4. PubMed PMID: 17609871.

6: Rhomberg W. The radiation response of sarcomas by histologic subtypes: a review with special emphasis given to results achieved with razoxane. Sarcoma. 2006;2006(1):87367. PubMed PMID: 17040092; PubMed Central PMCID: PMC1510952.

7: Rhomberg W, Eiter H, Böhler F, Dertinger S. Combined radiotherapy and razoxane in the treatment of chondrosarcomas and chordomas. Anticancer Res. 2006 May-Jun;26(3B):2407-11. PubMed PMID: 16821624.

8: Rhomberg W, Stephan H, Böhler F, Erhart K, Eiter H. Radiotherapy and razoxane in advanced bile duct carcinomas. Anticancer Res. 2005 Sep-Oct;25(5):3613-8. PubMed PMID: 16101189.

9: Rhomberg W, Eiter H, Boehler F, Saely C, Strohal R. Combined razoxane and radiotherapy for melanoma brain metastases. a retrospective analysis. J Neurooncol. 2005 Sep;74(3):295-9. PubMed PMID: 16086112.

10: Anderson H, Yap JT, Wells P, Miller MP, Propper D, Price P, Harris AL. Measurement of renal tumour and normal tissue perfusion using positron emission tomography in a phase II clinical trial of razoxane. Br J Cancer. 2003 Jul 21;89(2):262-7. PubMed PMID: 12865914; PubMed Central PMCID: PMC2394254.

11: Rhomberg W, Böhler FK, Novak H, Dertinger S, Breitfellner G. A small prospective study of chordomas treated with radiotherapy and razoxane. Strahlenther Onkol. 2003 Apr;179(4):249-53. PubMed PMID: 12707714.

12: Hellmann K. Dynamics of tumour angiogenesis: effect of razoxane-induced growth rate slowdown. Clin Exp Metastasis. 2003;20(2):95-102. Review. PubMed PMID: 12705630.

13: Braybrooke JP, O'Byrne KJ, Propper DJ, Blann A, Saunders M, Dobbs N, Han C, Woodhull J, Mitchell K, Crew J, Smith K, Stephens R, Ganesan TS, Talbot DC, Harris AL. A phase II study of razoxane, an antiangiogenic topoisomerase II inhibitor, in renal cell cancer with assessment of potential surrogate markers of angiogenesis. Clin Cancer Res. 2000 Dec;6(12):4697-704. PubMed PMID: 11156222.

14: Rhomberg W, Grass M. [Angiosarcoma of the right atrium: local control via low radiation doses and razoxane. A case report]. Strahlenther Onkol. 1999 Mar;175(3):102-4. Review. German. PubMed PMID: 10093611.

15: Garbisa S, Onisto M, Peron A, Perissin L, Rapozzi V, Zorzet S, Giraldi T. Suppression of metastatic potential and up-regulation of gelatinases and uPA in LLC by protracted in vivo treatment with dacarbazine or razoxane. Int J Cancer. 1997 Sep 17;72(6):1056-61. PubMed PMID: 9378540.

16: Rhomberg W, Hassenstein EO, Gefeller D. Radiotherapy vs. radiotherapy and razoxane in the treatment of soft tissue sarcomas: final results of a randomized study. Int J Radiat Oncol Biol Phys. 1996 Dec 1;36(5):1077-84. PubMed PMID: 8985029.

17: Rhomberg W, Eiter H, Hergan K, Schneider B. Inoperable recurrent rectal cancer: results of a prospective trial with radiation therapy and razoxane. Int J Radiat Oncol Biol Phys. 1994 Sep 30;30(2):419-25. PubMed PMID: 7523346.

18: Gorbsky GJ. Cell cycle progression and chromosome segregation in mammalian cells cultured in the presence of the topoisomerase II inhibitors ICRF-187 [(+)-1,2-bis(3,5-dioxopiperazinyl-1-yl)propane; ADR-529] and ICRF-159 (Razoxane). Cancer Res. 1994 Feb 15;54(4):1042-8. PubMed PMID: 8313360.

19: Kingston RD, Fielding JW, Palmer MK. An evaluation of the effectiveness and safety of razoxane when used as an adjunct to surgery in colo-rectal cancer. Report of a controlled randomised study of 603 patients. Int J Colorectal Dis. 1993 Jul;8(2):106-10. PubMed PMID: 8409683.

20: Haug IJ, Siebke EM, Grimstad IA, Benestad HB. Simultaneous assessment of migration and proliferation of murine fibrosarcoma cells, as affected by hydroxyurea, vinblastine, cytochalasin B, Razoxane and interferon. Cell Prolif. 1993 May;26(3):251-61. PubMed PMID: 7686776.